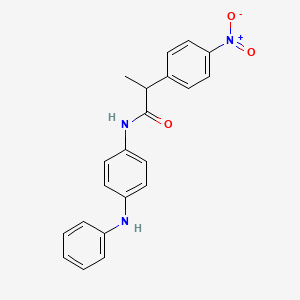
2-methyl-N-1-naphthyl-1-indolinecarboxamide
Descripción general
Descripción
2-methyl-N-1-naphthyl-1-indolinecarboxamide, also known as MNIC, is a synthetic compound that has been extensively studied due to its potential applications in scientific research. MNIC is a nitroxide, a type of molecule that contains an unpaired electron and is commonly used as a probe in electron paramagnetic resonance (EPR) spectroscopy. MNIC is a versatile compound that can be used in a variety of research applications, including studies of oxidative stress, free radical reactions, and redox signaling.
Mecanismo De Acción
2-methyl-N-1-naphthyl-1-indolinecarboxamide acts as a nitroxide probe in EPR spectroscopy by interacting with free radicals and other reactive species in biological systems. This compound can react with free radicals to form stable nitroxide radicals, which can be detected using EPR spectroscopy. This allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in biological systems. This compound can act as an antioxidant, scavenging free radicals and other reactive species that can cause oxidative damage to cells and tissues. This compound can also modulate redox signaling pathways, which play important roles in a variety of biological processes, including cell growth and differentiation, inflammation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-1-naphthyl-1-indolinecarboxamide in lab experiments is its versatility. This compound can be used in a variety of research applications, including studies of oxidative stress, free radical reactions, and redox signaling. Another advantage of this compound is its stability, which allows it to be used in a variety of experimental conditions.
One limitation of using this compound in lab experiments is its potential toxicity. This compound can react with biological molecules and cause oxidative damage, which can lead to cell death and tissue damage. Another limitation of this compound is its cost, which can be prohibitive for some research applications.
Direcciones Futuras
There are many future directions for research on 2-methyl-N-1-naphthyl-1-indolinecarboxamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in scientific research, including studies of redox signaling and the role of reactive species in disease processes. Finally, there is a need for more research on the potential toxicity of this compound and its effects on biological systems.
Aplicaciones Científicas De Investigación
2-methyl-N-1-naphthyl-1-indolinecarboxamide has been widely used in scientific research due to its ability to act as a nitroxide probe in EPR spectroscopy. EPR spectroscopy is a powerful technique that can be used to study the structure and dynamics of molecules in a variety of systems, including biological systems. This compound has been used to study oxidative stress and free radical reactions in a variety of biological systems, including cells, tissues, and whole organisms.
Propiedades
IUPAC Name |
2-methyl-N-naphthalen-1-yl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14-13-16-8-3-5-12-19(16)22(14)20(23)21-18-11-6-9-15-7-2-4-10-17(15)18/h2-12,14H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXNTEGLHYVLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4076649.png)
![ethyl 4-[2-(4-nitrophenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4076655.png)
![1-[2-(3-phenoxyphenoxy)ethyl]piperazine oxalate](/img/structure/B4076657.png)
![4-methyl-1-[2-(4-nitrophenyl)propanoyl]piperidine](/img/structure/B4076658.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-3-furamide](/img/structure/B4076661.png)
![4-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanoyl}-4H-1,2,4-triazol-3-amine](/img/structure/B4076662.png)
![N-allyl-N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076669.png)
![methyl 2-[({[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4076682.png)

![1-[3-(2-iodo-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4076705.png)

![1-{2-[4-(benzyloxy)phenoxy]ethyl}piperazine oxalate](/img/structure/B4076723.png)
![3-[(4-chloro-2-nitrophenyl)thio]-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4076735.png)

